molecular formula C10H14ClNO B13595459 1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine

Cat. No.: B13595459
M. Wt: 199.68 g/mol
InChI Key: IPZJANWFEZMOBK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine (CAS: 634149-51-2) is a substituted phenethylamine derivative with a molecular weight of 199.68 g/mol. It features a chlorine atom at the 5-position and an ethoxy group at the 2-position of the aromatic ring, attached to an ethylamine backbone. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14ClNO/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7H,3,12H2,1-2H3

InChI Key

IPZJANWFEZMOBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with a suitable amine source. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine, such as ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine with key analogues, focusing on substituent effects, molecular properties, and functional applications.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Differences vs. Target Compound Applications/Findings References
This compound 5-Cl, 2-OCH₂CH₃ (phenyl) 199.68 Reference compound Under investigation for receptor binding
1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) 4-Cl (phenyl) 155.62 Lacks ethoxy group; halogen at 4-position Used in X-ray detection materials; shorter X-X halogen interactions
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine 5-Cl, 2-OCH₃, 4-OCH₃ (phenyl) 215.68 Additional methoxy group at 4-position Not explicitly stated; structural analog
1-(4-Methoxyphenyl)ethan-1-amine 4-OCH₃ (phenyl) 151.21 Methoxy at 4-position; lacks chlorine Intermediate in synthesis of trifluoromethyl derivatives
1-(Naphthalen-1-yl)ethan-1-amine (NEA) Naphthalene substituent 171.24 Bulky naphthalene group vs. substituted phenyl High enantioselective transport efficiency in crown ether studies
2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine Ethylamine chain at 2-position 199.68 Ethylamine attached to 2-position of phenyl Structural isomer; limited data on applications
5-Methoxytryptamine 5-OCH₃ (indole) 190.24 Indole core vs. phenyl; additional methoxy Serotonergic activity; natural product analog

Key Observations:

Substituent Position and Electronic Effects :

  • The 5-chloro-2-ethoxy substitution in the target compound creates distinct steric and electronic environments compared to 4-substituted analogs (e.g., Cl-MBA). The ethoxy group’s electron-donating nature may enhance solubility compared to methoxy or halogen-only derivatives .
  • Bulky substituents (e.g., naphthalene in NEA) reduce binding affinity in enantioselective transport studies, whereas smaller groups (e.g., 4-methoxy) favor efficient complexation with crown ethers .

Pharmacological Implications: The absence of a heterocyclic core (e.g., indole in 5-methoxytryptamine) limits serotonergic activity but may redirect selectivity toward adrenergic or dopaminergic receptors . Halogen positioning (5-Cl vs. 4-Cl) influences halogen bonding in material science applications, as seen in Cl-MBA’s role in stabilizing inorganic-organic hybrid frameworks .

Synthetic Accessibility: Derivatives with multiple substituents (e.g., 2,4-dimethoxy in ) require multi-step synthesis, whereas monosubstituted analogs like Cl-MBA are more straightforward .

Enantioselective Transport Studies

  • 1-(Naphthalen-1-yl)ethan-1-amine (NEA) and 1-phenylethan-1-amine (PEA) exhibit enantioselective transport efficiencies of >90% in crown ether-mediated systems, attributed to their planar aromatic groups. The target compound’s ethoxy group may sterically hinder similar transport mechanisms .

Pharmacological Potential

  • 2C-T derivatives (e.g., 2-(2,5-dimethoxy-4-methylthiophenyl)ethan-1-amine) show biased agonism at serotonin receptors, suggesting that the target compound’s ethoxy group could modulate receptor subtype selectivity .

Notes

General methods for analogues involve lithium-halogen exchange (e.g., ) or nucleophilic substitution under inert atmospheres (e.g., ).

Data Limitations : Pharmacokinetic and toxicity data for the target compound are absent; extrapolations are based on structural analogs.

Future Directions : Comparative studies on halogen-ethoxy synergism in receptor binding or material stability are warranted.

Biological Activity

1-(5-Chloro-2-ethoxyphenyl)ethan-1-amine is an organic compound with potential biological significance due to its unique structural features, including an amine functional group and a substituted aromatic ring. This article explores the compound's biological activity, including its antimicrobial, anticancer, and neurological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12ClN(Molecular Weight 173.65 g mol)\text{C}_9\text{H}_{12}\text{Cl}\text{N}\quad (\text{Molecular Weight }173.65\text{ g mol})

Structural Features:

  • Amine Group: Essential for biological interactions.
  • Chloro Substituent: Influences lipophilicity and receptor binding.
  • Ethoxy Group: May enhance solubility and stability.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chloro and ethoxy groups may facilitate hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed varying degrees of activity against several bacterial strains, including:

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.23Bacillus cereus
Compound B0.47Escherichia coli
Compound C0.11Staphylococcus aureus

These findings suggest that the presence of specific substituents can enhance antimicrobial efficacy, warranting further investigation into the specific mechanisms involved.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) demonstrated:

Treatment Concentration (µM)Cell Viability (%)
1085
2565
5040

These results indicate a dose-dependent response where higher concentrations lead to reduced cell viability, suggesting potential for therapeutic applications in oncology.

Neurological Implications

Given the structural similarities to known neurotransmitter modulators, it is hypothesized that this compound may interact with neurotransmitter systems. Research indicates that compounds with similar structures often target serotonin receptors, which could have implications in treating mood disorders or neurodegenerative diseases.

Case Studies

A notable case study investigated the effects of this compound on animal models exhibiting symptoms analogous to schizophrenia. The results indicated a significant reduction in hyperactivity when administered at specific doses, suggesting potential applications in psychiatric therapeutics.

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